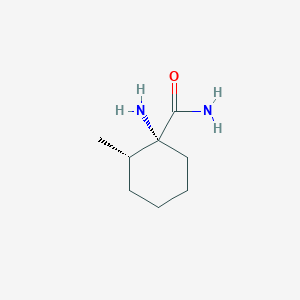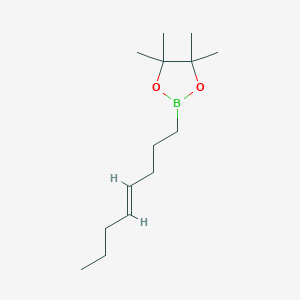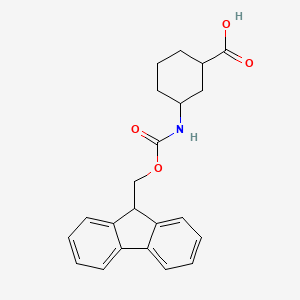
Iron oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron oxide is a chemical compound composed of iron and oxygen. It exists in several forms, including iron (II) oxide, iron (III) oxide, and iron (II, III) oxide. These compounds are commonly found in nature and play significant roles in various geological and biological processes. This compound is widely used in industries as pigments, catalysts, and in the production of iron and steel .
Aplicaciones Científicas De Investigación
Iron oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Applied in the production of pigments, magnetic storage devices, and as an electrode material in batteries
Mecanismo De Acción
Target of Action
Iron oxide nanoparticles (IONPs) have been found to exhibit enzyme-like activity . They interact with various targets, including the F0/F1-ATPase, which is involved in energy production in cells . IONPs can disturb the function of this enzyme and reduce the rate of H+ flow through the membrane and the redox potential . They also show antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mode of Action
The mode of action of this compound involves a complex network of biochemical interactions. For instance, in the case of this compound nanozymes, the iron is confined within the nanostructures on the surface, forming active sites with electron transfer capabilities . This allows the this compound to exhibit enzyme-like activity. In addition, this compound nanoparticles can react with reactive oxygen species (ROS) to produce free hydroxyl radicals and subsequently, hydrogen peroxide .
Biochemical Pathways
This compound nanoparticles can affect various biochemical pathways. For instance, they can disturb the function of F0/F1-ATPase, which is involved in the production of ATP, the main energy currency of cells . This can lead to changes in cellular energy metabolism. Additionally, the reaction of this compound nanoparticles with ROS can lead to the production of hydrogen peroxide, which can have various downstream effects, including oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound nanoparticles are influenced by many factors, such as their size, charge, and the nature of the polymers and molecules attached to their surface . After intravenous administration, this compound nanoparticles can be dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells . Iron ions, which are part of the nanoparticles, belong to the trace elements in the body. Therefore, after digesting nanoparticles in lysosomes, iron ions are incorporated into the natural circulation of this element in the body .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, the disturbance of F0/F1-ATPase function can lead to changes in cellular energy metabolism . The reaction of this compound nanoparticles with ROS can lead to the production of hydrogen peroxide, which can cause oxidative stress . Moreover, this compound nanoparticles can exhibit antimicrobial activity, leading to the death of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other minerals, water, or biological agents can influence the electron transfer to this compound and the resulting changes in iron . Moreover, the physicochemical properties of this compound nanoparticles, such as their size and charge, can influence their interaction with the environment and their stability .
Safety and Hazards
Direcciones Futuras
Iron oxide nanoparticles exhibit great potential in the fields of life sciences such as biomedicine, agriculture, and environment . Recent advancements in magnetic hyperthermia focusing on this compound nanoparticles and their interactions with magnetic fields have been reported . New strategies to efficiently deliver them to the target site, and recent in vitro and in vivo studies proposing possible cell death pathways activated by the treatment are being explored .
Análisis Bioquímico
Biochemical Properties
Iron oxide plays a crucial role in many biochemical processes, including electron transfer reactions, gene regulation, binding and transport of oxygen, and regulation of cell growth and differentiation . This compound nanoparticles interact with various enzymes, proteins, and other biomolecules, which contributes to their wide range of applications in the biomedical field .
Cellular Effects
This compound nanoparticles can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, they can be used for site-directed drug delivery and anticancer hyperthermia therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The surface of this compound nanoparticles can be modified by coating with different materials, which can stabilize the nanoparticles in different environments and allow biomolecule binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, research has examined the effects of nano and macro this compound on growth performance, activity of hepatic enzymes, serum biochemical parameters, liver histopathology, and appetite-related gene transcript in goldfish .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. It can interact with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Iron oxide can be synthesized through various methods, including:
Chemical Precipitation: This method involves the reaction of iron salts with a base to form iron hydroxides, which are then calcined to produce this compound.
Hydrothermal Synthesis: This technique uses high temperature and pressure to crystallize this compound from aqueous solutions.
Sol-Gel Method: In this process, iron alkoxides are hydrolyzed and polymerized to form a gel, which is then dried and calcined to obtain this compound.
Industrial Production: This compound is produced on a large scale through the oxidation of iron in a controlled environment, such as in a blast furnace .
Análisis De Reacciones Químicas
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron (II) oxide can be oxidized to iron (III) oxide in the presence of oxygen.
Reduction: Iron (III) oxide can be reduced to iron metal using reducing agents like carbon monoxide.
Substitution: this compound can react with acids to form iron salts and water.
Common reagents used in these reactions include oxygen, carbon monoxide, and acids like sulfuric acid. Major products formed include iron metal, carbon dioxide, and iron salts .
Comparación Con Compuestos Similares
Iron oxide can be compared with other similar compounds such as:
Iron (II) oxide (FeO): This compound has a different oxidation state and is less stable than iron (III) oxide. It is primarily used in the production of iron and steel.
Iron (II, III) oxide (Fe3O4):
Iron (III) oxide (Fe2O3):
This compound is unique due to its versatility and wide range of applications in different fields, making it an essential compound in both scientific research and industrial processes.
Propiedades
Número CAS |
1332-37-2 |
|---|---|
Fórmula molecular |
Fe2O3 |
Peso molecular |
159.69 |
Origen del producto |
United States |
Q1: What are the different types of iron oxide nanoparticles?
A1: this compound exists in various forms, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃). These different forms possess distinct crystal structures and magnetic properties, influencing their applications. [, , ]
Q2: How does the size of this compound nanoparticles affect their properties?
A2: The size of this compound nanoparticles significantly impacts their properties. For instance, ultrasmall nanoparticles (<5 nm) demonstrate enhanced cytotoxicity due to faster Fe²⁺ release and subsequent hydroxyl radical (•OH) generation compared to larger nanoparticles. [] In magnetic applications, smaller sizes often contribute to superparamagnetism. [, , ]
Q3: What spectroscopic techniques are commonly employed to characterize this compound nanoparticles?
A3: Characterization of this compound nanoparticles often involves techniques like Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS). These methods provide insights into the particle size, morphology, crystal structure, and elemental composition. [, , , , , ]
Q4: How does doping affect the properties of this compound nanoparticles?
A4: Doping this compound nanoparticles with other elements, such as manganese (Mn), can alter their magnetic properties and enhance their performance in applications like Magnetic Resonance Imaging (MRI) and magnetic fluid hyperthermia. []
Q5: How are this compound nanoparticles used in biomedicine?
A5: this compound nanoparticles find extensive use in biomedicine as contrast agents for MRI, drug delivery vehicles, and agents for magnetic hyperthermia. Their biocompatibility and ability to be functionalized with targeting ligands make them attractive for these applications. [, , , , , ]
Q6: How do this compound nanoparticles interact with cells?
A6: this compound nanoparticles can be internalized by cells through various mechanisms, including phagocytosis. Once inside, they can interact with cellular components, potentially leading to cytotoxicity, particularly in the case of ultrasmall nanoparticles that release Fe²⁺ and generate reactive oxygen species. [, ]
Q7: What is the role of this compound nanoparticles in environmental remediation?
A7: this compound nanoparticles, particularly zero-valent iron nanoparticles (ZV-INPs), hold promise for environmental remediation due to their ability to degrade organic pollutants by generating reactive oxygen species. Their high surface area and reactivity make them efficient for this purpose. [, , , , ]
Q8: How do this compound nanoparticles contribute to the formation of this compound-rich sands?
A8: The formation of titanium-iron oxide-rich sands is influenced by factors like source rock weathering, climate, and depositional environment. These sands often originate from the weathering of iron-rich rocks under subtropical climates and are concentrated through sedimentary processes in specific environments. []
Q9: How are this compound nanoparticles used in catalysis?
A9: this compound nanoparticles can act as catalysts in various chemical reactions. For example, they have been explored for their catalytic activity in biodiesel production through transesterification reactions. [, ]
Q10: What factors influence the stability of this compound nanoparticles?
A10: The stability of this compound nanoparticles is influenced by factors such as particle size, surface coating, pH, and the presence of stabilizing agents. [, ] For instance, starch coating has been shown to enhance the stability of magnetic this compound nanoparticles used in protein purification. []
Q11: What are the challenges associated with the formulation of this compound nanoparticles for biomedical applications?
A11: Formulating this compound nanoparticles for biomedical applications requires careful consideration of factors like biocompatibility, stability in physiological environments, and potential toxicity. Researchers are exploring various strategies, such as surface modifications and encapsulation, to address these challenges. [, ]
Q12: What are the potential toxicological concerns associated with this compound nanoparticles?
A12: While generally considered biocompatible, this compound nanoparticles can exhibit toxicity depending on factors like size, surface characteristics, and dosage. Their long-term effects require further investigation to ensure their safe use in various applications. [, , , ]
Q13: How can the environmental impact of this compound nanoparticles be mitigated?
A13: Mitigating the environmental impact of this compound nanoparticles involves understanding their fate and transport in the environment, developing strategies for their recovery or degradation after use, and considering alternative materials with lower environmental footprints. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








